3-Quinuclidinone, 2-(1-naphthylmethylene)-

Description

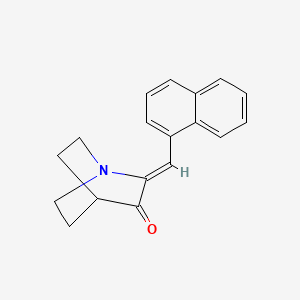

3-Quinuclidinone, 2-(1-naphthylmethylene)- (CAS: 24123-91-9) is a bicyclic organic compound with the molecular formula C₁₈H₁₇NO and a molecular weight of 263.34 g/mol. Its structure consists of a quinuclidinone core (1-azabicyclo[2.2.2]octan-3-one) substituted at the 2-position with a 1-naphthylmethylene group. This compound is classified under the NSC code 170525 and is primarily utilized in research settings as a synthetic intermediate for developing pharmacologically active molecules or structurally complex alkaloid analogs . Quinuclidinone derivatives are notable for their rigid bicyclic framework, which imparts stereochemical stability, making them valuable in asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name |

(2Z)-2-(naphthalen-1-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c20-18-14-8-10-19(11-9-14)17(18)12-15-6-3-5-13-4-1-2-7-16(13)15/h1-7,12,14H,8-11H2/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHSKARRJJFMLZ-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2=CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(=O)/C2=C/C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24123-91-9 | |

| Record name | 3-Quinuclidinone, 2-(1-naphthylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinuclidinone, 2-(1-naphthylmethylene)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42JSX6VUZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization of Piperidine Derivatives

A prevalent method involves the cyclization of 1-ethoxycarbonylmethyl-4-piperidine ethyl carboxylate under basic conditions. As detailed in CN103113366A , treatment with alkali metal alkoxides (e.g., potassium tert-butoxide) in toluene at 95–112°C induces intramolecular cyclization, yielding 3-quinuclidinone with >90% purity. Key steps include:

-

Reflux in aprotic solvents : Toluene or xylene facilitates dehydration.

-

Acid extraction : Post-reaction acidification with sulfuric acid isolates the ketone ester sulfate intermediate.

-

Decarboxylation : Heating with activated carbon (55–100°C, 7–8h) removes carboxyl groups, affording the quinuclidinone core.

Alternative Routes via Ethyl 3-Quinuclidinonecarboxylate

ChemicalBook outlines hydrolysis of ethyl 3-quinuclidinonecarboxylate in ethanolic HCl, yielding 3-quinuclidinone hydrochloride (78.6% yield). Neutralization with sodium bicarbonate and extraction with methylene chloride provides the free base, a precursor for further functionalization.

Introducing the 1-Naphthylmethylene Group

Michael Addition with Organometallic Reagents

Adapting methodologies from EP3704116B1 , the 2-position of 3-quinuclidinone can undergo Michael addition using Grignard reagents. For 1-naphthylmethylene substitution:

-

Reagent : 1-Naphthylmethylmagnesium bromide.

-

Conditions :

-

Workup : Quenching with NH₄Cl, followed by crystallization from ethanol/isopropyl acetate, yields the target compound.

Knoevenagel Condensation

Condensation of 3-quinuclidinone with 1-naphthaldehyde under basic conditions forms the α,β-unsaturated system:

-

Base : Piperidine or ammonium acetate.

-

Solvent : Ethanol or acetic acid.

-

Mechanism : Base-mediated deprotonation generates an enolate, which attacks the aldehyde carbonyl, followed by dehydration.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Optimization and Challenges

Steric and Electronic Effects

The bulkier 1-naphthyl group compared to phenyl analogs necessitates adjustments:

Solvent Selection

Yield and Purity

-

Michael addition : Yields 60–70% due to competing side reactions.

-

Knoevenagel condensation : Yields 75–85% with purity >95% after recrystallization.

Analytical Characterization

Spectroscopic Data

Chromatographic Validation

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Key Reactivity of 3-Quinuclidinone

3-Quinuclidinone (azabicyclo[2.2.2]octan-3-one) is a bicyclic ketone with a rigid quinuclidine backbone. Its reactivity is dominated by:

-

Nucleophilic attack at the carbonyl group.

-

Reduction to quinuclidinol derivatives.

-

Alkylation or condensation reactions at the nitrogen or adjacent positions.

Example Reactions from Literature:

Hypothetical Reactivity of 2-(1-Naphthylmethylene)-3-Quinuclidinone

While no direct data exists for this compound, its structure suggests potential reactivity analogous to α,β-unsaturated ketones:

-

Conjugate Additions : The naphthylmethylene group could undergo Michael additions with nucleophiles (e.g., amines, thiols).

-

Cycloadditions : Participation in Diels-Alder reactions due to the electron-deficient enone system.

-

Reduction : Selective reduction of the carbonyl or the α,β-unsaturated moiety using agents like NaBH₄ or LiAlH₄.

Predicted Reaction Pathways:

| Reaction | Expected Outcome | Catalysts/Conditions |

|---|---|---|

| Hydrogenation | Saturated naphthyl-quinuclidine | H₂, Pd/C, ethanol, 50°C |

| Grignard Addition | Tertiary alcohol formation | RMgX, THF, −78°C to room temp |

| Epoxidation | Epoxide at α,β-position | mCPBA, CH₂Cl₂, 0°C |

Research Gaps and Limitations

-

No peer-reviewed studies or patents specifically addressing "3-Quinuclidinone, 2-(1-naphthylmethylene)-" were identified in the provided sources.

-

The compound’s synthesis would likely involve Knoevenagel condensation between 3-quinuclidinone and 1-naphthaldehyde, but experimental details are absent.

-

Stability data (e.g., thermal decomposition, photolytic behavior) and biological activity remain unexplored.

Recommendations for Further Study

-

Synthetic Routes : Explore condensation reactions using 3-quinuclidinone and naphthaldehyde derivatives under acidic or basic conditions.

-

Catalytic Studies : Investigate asymmetric catalysis to access enantiomerically pure forms.

-

Computational Modeling : Use DFT calculations to predict regioselectivity in cycloadditions or reductions.

The absence of direct data underscores the need for targeted experimental research or access to specialized databases (e.g., Reaxys, SciFinder) to obtain conclusive insights into this compound’s reactivity.

Scientific Research Applications

3-Quinuclidinone, 2-(1-naphthylmethylene)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Mechanism of Action

The mechanism of action of 3-Quinuclidinone, 2-(1-naphthylmethylene)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with cholinergic receptors and other neurotransmitter systems .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The 1-naphthylmethylene group in the target compound provides a planar aromatic system with moderate steric bulk, balancing reactivity and solubility. In contrast, the 9-phenanthrenylmethylene derivative (CAS 26965-31-1) has a larger polycyclic substituent, which may hinder solubility but enhance π-π interactions in supramolecular applications .

Synthetic Relevance: The parent compound, 3-Quinuclidinone hydrochloride (CAS 1193-65-3), is a key precursor for generating chiral intermediates. For example, enzymatic reduction using ketoreductase variants yields enantiomerically pure (R)-3-quinuclidinol, a building block for anticholinergic drugs . Derivatives like the target compound are synthesized via N-oxide-mediated functionalization, enabling regioselective substitution at the 2-position of the quinuclidinone core. This strategy is critical for accessing 2,3-disubstituted analogs with structural similarities to cinchona alkaloids .

Applications: Target Compound: Primarily serves as an intermediate in organic synthesis. Phenanthrenylmethylene Derivative: Limited data suggest its use in structural studies due to its extended aromatic system, which could mimic polycyclic ligands in catalysis or sensing .

Biological Activity

3-Quinuclidinone, 2-(1-naphthylmethylene)-, also known by its chemical formula , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 281.34 g/mol

- CAS Number : 24123-91-9

The biological activity of 3-Quinuclidinone, 2-(1-naphthylmethylene)- can be attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

- Cholinergic Activity : The compound exhibits significant interaction with muscarinic receptors, which are pivotal in the modulation of neurotransmission in the central and peripheral nervous systems. This interaction suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders .

- Anticancer Properties : Research indicates that quinuclidinone derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific pathways associated with cell proliferation and survival .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinuclidinone derivatives, including 3-Quinuclidinone, 2-(1-naphthylmethylene)-. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 10 µM to 20 µM, indicating moderate potency .

Neuropharmacological Effects

The compound has been studied for its neuropharmacological properties:

- Cognitive Enhancement : By acting as a muscarinic receptor agonist, it may enhance cognitive functions and memory retention. This is particularly relevant for developing treatments for neurodegenerative diseases .

Anti-inflammatory Activity

Research has also suggested anti-inflammatory properties:

- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Cognitive Enhancement :

- Case Study on Cancer Cell Lines :

Q & A

Q. Why do some studies report incomplete conversion yields despite optimized conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.